3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
Overview
Description
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The synthesis of both compounds starts with a cyclocondensation reaction of 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate as a key trifluoromethyl-containing building block to give tetrahydro-2H-pyran .Molecular Structure Analysis
The molecular weight of 3-(trifluoromethyl)pyridine is 147.0979 . The IUPAC Standard InChI is InChI=1S/C6H4F3N/c7-6(8,9)5-2-1-3-10-4-5/h1-4H .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical and Chemical Properties Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Molecular Conformations and Hydrogen Bonding
3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine and its derivatives have been studied for their molecular conformations and hydrogen bonding patterns. These studies contribute to understanding the structural aspects of these compounds, particularly their conformations and interactions in various dimensional spaces, such as zero, one, and two dimensions (Sagar et al., 2017).
Building Blocks in Synthesis
This compound serves as a versatile building block in synthetic chemistry. Its anionically activatable trifluoromethyl group makes it a suitable candidate for the synthesis of various substituted pyrazolo[3,4-b]pyridines (Schirok et al., 2015).
Anticancer Agent Synthesis
The compound has been used to develop novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, showing promise as potential anticancer agents. These derivatives were tested for efficacy against various cancer cell lines, demonstrating significant bioactivity at micro molar concentrations (Chavva et al., 2013).
Corrosion Inhibition
Pyrazolopyridine derivatives, including those with 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine, have been investigated for their use as corrosion inhibitors for mild steel in acidic environments. This research explores the potential of these compounds to protect industrial materials from corrosion (Dandia et al., 2013).
Synthesis of Heterocycles
The compound is used in the synthesis of various heterocyclic structures. This includes the development of novel compounds through reactions with hexafluoroacetylacetone, demonstrating its versatility in forming diverse heterocyclic frameworks (Petrov et al., 2008).
Suzuki-Miyaura Cross-Coupling Methodology
The compound has been employed in Suzuki-Miyaura cross-coupling processes to create 3-(heteroaryl) tetrahydropyrazolo[3,4-c]pyridines. This method allows for the introduction of diverse substituents at strategic positions, further expanding its utility in synthetic chemistry (Kemmitt et al., 2014).
Biomedical Applications
The compound's derivatives have been explored for various biomedical applications, including cytotoxicity, antimicrobial, and anti-biofilm activities. This research has led to the identification of compounds with significant bioactivity, highlighting its potential in medical and pharmaceutical fields (Nagender et al., 2014).
Exploration of Tautomeric Forms
There has been significant interest in the tautomeric forms of pyrazolo[3,4-b]pyridines, including studies on the diversity of substituents and synthetic methods for their preparation. This research is crucial for understanding the chemical properties and potential applications of these compounds in various scientific fields (Donaire-Arias et al., 2022).
Mechanism of Action
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . It is expected that many novel applications of TFMP will be discovered in the future .
Properties
IUPAC Name |
3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)6-4-1-2-11-3-5(4)12-13-6/h11H,1-3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USWUQQKHXVZMAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=NN2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670283 | |
Record name | 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853784-21-1 | |
Record name | 4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=853784-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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